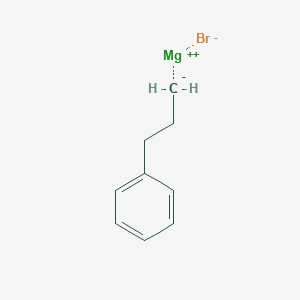

3-Phenyl-1-propylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;propylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPUKOPMDKKTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC1=CC=CC=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-75-5 | |

| Record name | 3-Phenyl-1-propylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-1-propylmagnesium Bromide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Phenyl-1-propylmagnesium bromide, a crucial Grignard reagent in organic synthesis.

Core Chemical Properties and Identification

This compound (also known as (3-phenylpropyl)magnesium bromide) is an organomagnesium compound that serves as a powerful nucleophile and a strong base.[1][2] Like most Grignard reagents, it is not typically isolated as a pure solid. Instead, it is prepared and used as a solution in aprotic ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether.[2] Its reactivity stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the propyl chain's terminal carbon.

Table 1: Chemical Identity and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1462-75-5 | [3][4][5] |

| Molecular Formula | C₉H₁₁BrMg | [3][4][5][6] |

| Molecular Weight | 223.395 g/mol | [3][4] |

| Exact Mass | 221.98945 Da | [3][6] |

| Canonical SMILES | C1=CC=C(C=C1)CCC[Mg]Br | [3][4] |

| InChIKey | JHUYNQGHNWXETM-UHFFFAOYSA-M | [3] |

| Complexity | 70 | [3][4] |

| Rotatable Bond Count | 2 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 |[3] |

Table 2: Properties of Commercial Solutions

| Property | Value | Notes |

|---|---|---|

| Appearance | Solution in ether or THF | Commercially available.[3][4] |

| Concentration | Typically 0.5 M | Available in Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).[3][4] |

| Stability | Air, moisture, and light-sensitive. | Must be handled under an inert atmosphere (e.g., Nitrogen or Argon).[7][8] |

| Hazards | Highly flammable, Water-reactive, Causes severe skin burns and eye damage. | Classified as Flammable Liquid Category 2 and Skin Corrosion Category 1B.[4][6] |

Reactivity and Stability

This compound is a highly reactive compound characterized by its dual nature as a potent nucleophile and a strong, non-hindered base.

-

As a Base: It reacts readily with any protic solvent or substrate, including water, alcohols, amines, and carboxylic acids.[1][2] This reactivity necessitates that all reactions are conducted under strictly anhydrous conditions using dry glassware and inert atmospheres.[1][9]

-

As a Nucleophile: The primary synthetic utility of this reagent is its ability to form new carbon-carbon bonds. It undergoes nucleophilic addition to a wide range of electrophiles, most notably carbonyl compounds.[10][11]

-

Reaction with Aldehydes and Ketones: It adds to aldehydes to form secondary alcohols and to ketones to form tertiary alcohols.[11]

-

Reaction with Esters: It reacts with esters to yield tertiary alcohols, where two identical substituents (the 3-phenylpropyl group) are added to the carbonyl carbon.[11]

-

Reaction with Carbon Dioxide: It reacts with CO₂ in a carboxylation reaction to produce 4-phenylbutanoic acid after acidic workup.[1][10]

-

Stability and Storage: The reagent is sensitive to air, moisture, and light.[7][8] It should be stored in a cool, dry, well-ventilated place under an inert atmosphere.[9][12] Containers should be kept tightly sealed.[12] Ethereal solutions can form explosive peroxides over time, especially upon contact with air, and should be handled with extreme caution.[7][8]

Experimental Protocols

The following are generalized protocols adapted from standard procedures for the synthesis and use of Grignard reagents.[1][7][12] All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using flame- or oven-dried glassware.

Protocol 1: Preparation of this compound

This protocol describes the formation of the Grignard reagent from 3-phenyl-1-bromopropane and magnesium metal in diethyl ether.

Materials:

-

Magnesium turnings

-

3-phenyl-1-bromopropane

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper, magnetic stirrer.

Procedure:

-

Setup: Assemble the flame-dried glassware, including the three-neck flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen or argon.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed; this helps to activate the magnesium surface. Allow the flask to cool.

-

Initiation: Add a small portion (~5-10 mL) of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 3-phenyl-1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

-

Addition: Add a small amount (~10%) of the bromide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brownish iodine color fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming with a water bath may be necessary.

-

Completion: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the reflux.

-

Finalization: After the addition is complete, if the reaction subsides, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown, cloudy solution is the Grignard reagent and should be used immediately.[3]

Protocol 2: Reaction with an Aldehyde (e.g., Propanal)

This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

-

Solution of this compound in ether (from Protocol 1)

-

Propanal (or other aldehyde/ketone)

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

-

Reactant Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of propanal (0.95 equivalents) in anhydrous diethyl ether.

-

Addition: Cool the Grignard solution from Protocol 1 in an ice-water bath. Slowly add the propanal solution dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 20°C. An exothermic reaction will occur, and a precipitate (the magnesium alkoxide salt) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This is an exothermic and gas-evolving step. Alternatively, for a clearer separation, slowly pour the reaction mixture over a mixture of crushed ice and dilute HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude alcohol can be further purified by distillation or column chromatography.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the key logical and experimental steps involved in the synthesis and application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General reaction pathway with an aldehyde or ketone.

Caption: Experimental workflow for a typical Grignard reaction.

References

- 1. rsc.org [rsc.org]

- 2. EP0102531A2 - Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound|lookchem [lookchem.com]

- 5. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry 211 Experiment 2 [home.miracosta.edu]

An In-depth Technical Guide to the Structure and Bonding of 3-Phenyl-1-propylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1-propylmagnesium bromide is a Grignard reagent, a class of organometallic compounds critical to synthetic organic chemistry, particularly in the formation of carbon-carbon bonds. An understanding of its structure and bonding is paramount for predicting its reactivity and optimizing its use in complex syntheses. This guide provides a detailed examination of the molecular structure, the nature of the chemical bonding, and the dynamic solution-state behavior of this compound.

Molecular Structure

The definitive structure of this compound in the solid state has not been extensively reported in publicly available crystallographic databases. However, based on extensive studies of analogous Grignard reagents, a tetrahedral coordination geometry around the magnesium atom is the most accepted model.[1][2] The magnesium center is coordinated to the propyl chain's terminal carbon, a bromine atom, and typically two solvent molecules, most commonly tetrahydrofuran (THF) or diethyl ether.[3][4] This coordination with Lewis basic solvents is crucial for the stability of the Grignard reagent.[5]

Table 1: Postulated Structural Parameters for this compound bis(THF) Adduct

| Parameter | Value (Estimated) | Notes |

| C-Mg Bond Length | ~2.1 - 2.2 Å | Based on typical alkyl Grignard reagents. |

| Mg-Br Bond Length | ~2.4 - 2.5 Å | Influenced by solvent coordination. |

| Mg-O (THF) Bond Length | ~2.0 - 2.1 Å | |

| C-Mg-Br Bond Angle | ~110 - 120° | Tetrahedral, but distorted. |

| O-Mg-O Bond Angle | ~90 - 100° |

Chemical Bonding

The chemical bonding in this compound is characterized by a highly polar covalent carbon-magnesium (C-Mg) bond.[1][6] The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) results in a substantial partial negative charge on the carbon atom and a partial positive charge on the magnesium atom.[2] This polarization effectively renders the organic ligand a carbanion synthon, which is the source of the Grignard reagent's potent nucleophilicity and basicity.[6][7]

The magnesium-bromine (Mg-Br) bond is predominantly ionic in character. The overall bonding can be described as a hybrid of covalent and ionic interactions.

The Schlenk Equilibrium in Solution

In solution, Grignard reagents exist as a complex mixture of species in a dynamic equilibrium known as the Schlenk equilibrium.[3][8] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[4] For this compound, the equilibrium can be represented as:

2 Ph(CH₂)₃MgBr ⇌ [Ph(CH₂)₃]₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[3][8] In ethereal solvents like THF, the monomeric Grignard reagent, coordinated with solvent molecules, is generally the predominant species.[4] The various components of the Schlenk equilibrium can exhibit different reactivities, making an understanding of this dynamic process crucial for reaction control and selectivity.[8]

Caption: The Schlenk equilibrium illustrating the interconversion of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, based on standard procedures for Grignard reagent preparation.[7] All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

Magnesium turnings

-

1-Bromo-3-phenylpropane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply

Procedure:

-

Preparation of Apparatus: All glassware is rigorously dried in an oven and assembled hot under a positive pressure of inert gas.

-

Initiation: Place magnesium turnings in the reaction flask. Add a single crystal of iodine.

-

Addition of Alkyl Halide: A solution of 1-bromo-3-phenylpropane in anhydrous THF is prepared and placed in the dropping funnel. A small amount of this solution is added to the magnesium turnings.

-

Reaction: The reaction is initiated, often indicated by a color change and gentle refluxing. The remaining 1-bromo-3-phenylpropane solution is then added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred and may be gently heated to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the Grignard reagent, this compound.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

This compound is a valuable reagent whose reactivity is a direct consequence of its structure and bonding. The highly polarized carbon-magnesium bond provides a potent nucleophilic carbon source. In solution, its existence within the dynamic Schlenk equilibrium adds a layer of complexity that must be considered for precise chemical control. While specific structural data for this particular molecule is sparse, a robust understanding can be derived from the well-established principles governing Grignard reagents in general. Further computational and crystallographic studies would be beneficial for a more refined model of its structure and behavior.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C9H11BrMg | CID 11117678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-iso-Propylphenylmagnesium bromide | C9H11BrMg | CID 13994515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1-propylmagnesium bromide from 1-bromo-3-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Phenyl-1-propylmagnesium bromide, a crucial Grignard reagent in organic synthesis, from its precursor 1-bromo-3-phenylpropane. This document details the underlying reaction mechanism, experimental protocols, critical parameters influencing the reaction yield and purity, and potential side reactions.

Introduction

Grignard reagents are powerful nucleophiles widely employed in the formation of carbon-carbon bonds, making them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The synthesis of this compound from 1-bromo-3-phenylpropane is a classic example of Grignard reagent formation, involving the insertion of magnesium into a carbon-halogen bond. The resulting organomagnesium compound is highly reactive and serves as a versatile intermediate for the introduction of the 3-phenylpropyl group into various molecular scaffolds.

Reaction Mechanism and Signaling Pathway

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. The currently accepted mechanism involves a single electron transfer (SET) from the magnesium to the alkyl halide, forming a radical anion which then fragments to an alkyl radical and a halide ion. The alkyl radical subsequently reacts with the magnesium surface to form the Grignard reagent.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

The successful synthesis of Grignard reagents is highly dependent on maintaining strictly anhydrous conditions, as they readily react with protic solvents like water. All glassware should be thoroughly dried, and anhydrous solvents must be used.

Protocol 1: Standard Diethyl Ether Procedure

This protocol outlines a common laboratory-scale synthesis of this compound using diethyl ether as the solvent.

Materials:

-

Magnesium turnings

-

1-bromo-3-phenylpropane

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Assemble the dry glassware and flush the system with an inert gas.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to the magnesium.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve the 1-bromo-3-phenylpropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the 1-bromo-3-phenylpropane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the gentle boiling of the ether indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining 1-bromo-3-phenylpropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture and reflux for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey, cloudy solution is the this compound reagent and should be used immediately.

Quantitative Data

The yield of the Grignard reagent can be influenced by several factors, including the purity of the reagents and solvent, the activation of the magnesium, and the reaction temperature.

| Parameter | Condition | Reported Yield (%) | Reference |

| Solvent | Diethyl ether | ~75 | Generic literature values |

| Solvent | Tetrahydrofuran (THF) | Often higher than ether | Comparative studies |

| Magnesium Activation | Iodine | Effective for initiation | Common laboratory practice |

| Temperature | Reflux in Diethyl Ether (~34°C) | Standard condition | N/A |

| Purity of Reactants | Anhydrous | Crucial for high yield | General Grignard literature |

Side Reactions and Mitigation

The most common side reaction in Grignard synthesis is the Wurtz coupling, which leads to the formation of a homocoupled byproduct. In this case, 1,6-diphenylhexane would be the byproduct.

Wurtz Coupling Reaction: 2 C₆H₅(CH₂)₃Br + Mg → C₆H₅(CH₂)₆C₆H₅ + MgBr₂

This side reaction can be minimized by:

-

Slow addition of the alkyl halide to maintain a low local concentration.

-

Using a large excess of magnesium .

-

Maintaining a moderate reaction temperature .

Caption: Desired Grignard formation versus the Wurtz coupling side reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent use of this compound.

Caption: General experimental workflow for the synthesis and use of a Grignard reagent.

Purification and Characterization

The prepared Grignard reagent is typically used in situ without purification. The concentration of the Grignard reagent can be determined by titration methods, such as titration with a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).

The final product, after the Grignard reagent has been reacted with an electrophile, is purified using standard techniques such as extraction, chromatography, and crystallization. Characterization of the final product is performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Conclusion

The synthesis of this compound is a fundamental and versatile reaction in organic chemistry. A thorough understanding of the reaction mechanism, meticulous attention to experimental conditions, and awareness of potential side reactions are paramount to achieving high yields and purity. This guide provides the necessary technical details to aid researchers, scientists, and drug development professionals in the successful application of this important synthetic tool.

An In-Depth Technical Guide to 3-Phenyl-1-propylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and reactivity of 3-Phenyl-1-propylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of chemical processes.

Core Physical and Chemical Properties

This compound is an organomagnesium compound valued for its role in forming carbon-carbon bonds. As a Grignard reagent, its physical properties are often characterized in solution, as it is typically prepared and used in ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[1] The pure compound is a solid that is highly reactive and sensitive to moisture and air.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrMg | PubChem[2] |

| Molecular Weight | 223.39 g/mol | PubChem[2] |

| Exact Mass | 221.98945 Da | LookChem |

| LogP (Computed) | 3.43240 | LookChem |

| Complexity (Computed) | 70 | LookChem |

| Hydrogen Bond Donor Count | 0 | LookChem |

| Hydrogen Bond Acceptor Count | 2 | LookChem |

| Rotatable Bond Count | 2 | LookChem |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether); Reacts violently with water and other protic solvents.[1] | General Grignard Reagent Properties |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is achieved through the reaction of 1-bromo-3-phenylpropane with magnesium metal in an anhydrous ether solvent. The following protocol is a representative procedure based on established methods for Grignard reagent preparation.

Materials:

-

Magnesium turnings

-

1-bromo-3-phenylpropane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer), all oven-dried.

Experimental Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine. The flask is then gently heated under a stream of inert gas to activate the magnesium surface.

-

Reagent Preparation: Prepare a solution of 1-bromo-3-phenylpropane in anhydrous THF in the dropping funnel.

-

Reaction: Add a small amount of the 1-bromo-3-phenylpropane solution to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and a gentle reflux of the solvent. Once the reaction has started, the remaining 1-bromo-3-phenylpropane solution is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is typically refluxed for an additional hour to ensure complete consumption of the starting materials.

-

Storage and Use: The resulting solution of this compound is used immediately for subsequent reactions. It is sensitive to air and moisture and should be handled under an inert atmosphere.

Below is a Graphviz diagram illustrating the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Reaction Mechanisms

As a Grignard reagent, this compound is a potent nucleophile and a strong base.[3][4] The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it highly reactive towards electrophilic centers.

A typical reaction involves the nucleophilic addition to a carbonyl group, such as that in a ketone. The 3-phenylpropyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol.

The following diagram illustrates the general reaction pathway of this compound with a generic ketone (R₂CO).

Caption: Reaction of this compound with a ketone.

Conclusion

This compound is a versatile Grignard reagent with significant applications in organic synthesis, particularly in the construction of complex molecules in drug discovery and development. While detailed experimental physical data for the isolated compound is scarce due to its inherent reactivity, its properties in solution and its chemical behavior are well-understood within the broader context of Grignard chemistry. The provided synthesis protocol and reactivity pathway offer a solid foundation for its practical application in the laboratory. Researchers and scientists are advised to adhere to strict anhydrous and inert atmosphere techniques when handling this and other Grignard reagents to ensure successful and safe experimentation.

References

IUPAC name for 3-Phenyl-1-propylmagnesium bromide

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Phenyl-1-propylmagnesium bromide

For researchers, scientists, and drug development professionals, precise chemical nomenclature is paramount for unambiguous communication and documentation. This guide provides a detailed analysis of the IUPAC name for the Grignard reagent commonly referred to as this compound, elucidating the principles behind its systematic naming.

Principles of Naming Grignard Reagents

Grignard reagents are organometallic compounds with the general formula R-Mg-X, where R is an organic group (alkyl or aryl) and X is a halogen.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these compounds combines the rules for naming organic substituents with the principles of inorganic nomenclature.[3][4]

The general format for naming a Grignard reagent is:

(Organic Group Name)magnesium Halide

The organic group (R) is named as a substituent, and the name is followed directly by "magnesium" and then the name of the halide.

Step-by-Step Determination of the IUPAC Name

Let's deconstruct the compound this compound to determine its preferred IUPAC name.

Identification of the Core Components

The compound consists of three main parts:

-

An organic group

-

A magnesium atom

-

A bromine atom

Naming the Inorganic Component

The inorganic part is straightforward: the metal is magnesium and the halide is bromide, giving us "magnesium bromide".

Naming the Organic Ligand

The organic part is a propyl chain substituted with a phenyl group.

-

Identify the Parent Chain: The longest continuous carbon chain attached to the magnesium atom has three carbon atoms. Therefore, the parent alkane is propane, and as a substituent, it is a propyl group.

-

Identify and Locate the Substituents: A phenyl group (-C₆H₅) is attached to this propyl chain.[5][6]

-

Numbering the Parent Chain: According to IUPAC rules, the carbon atom attached to the metal (the point of attachment) is designated as carbon 1 (C1).[7][8]

-

C1: The carbon atom bonded to the MgBr group.

-

C2: The second carbon atom in the chain.

-

C3: The third carbon atom in the chain, which is bonded to the phenyl group.

Therefore, the phenyl group is located at the 3-position of the propyl chain.

-

-

Assembling the Organic Group Name: Combining the substituent and the parent chain name, the organic ligand is 3-phenylpropyl .

Assembling the Full IUPAC Name

Following the (Organic Group Name)magnesium Halide format, the systematic name is constructed by placing the name of the organic group in parentheses to avoid ambiguity, followed by "magnesium bromide".

The preferred IUPAC name is (3-phenylpropyl)magnesium bromide .

Data Presentation: Components of the IUPAC Name

| Component | Identification | IUPAC Name Contribution |

| Metal | Magnesium (Mg) | magnesium |

| Halide | Bromine (Br) | bromide |

| Organic Parent Chain | 3-carbon chain | propyl |

| Substituent on Chain | Phenyl group (C₆H₅) | 3-phenyl |

| Full Organic Ligand | 3-phenylpropyl | (3-phenylpropyl) |

| Final IUPAC Name | (3-phenylpropyl)magnesium bromide |

Visualization of the Naming Logic

Caption: Logical workflow for constructing the IUPAC name.

Molecular Structure Diagram

Caption: Structure of (3-phenylpropyl)magnesium bromide.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fiveable.me [fiveable.me]

- 4. old.iupac.org [old.iupac.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. adichemistry.com [adichemistry.com]

- 8. IUPAC Rules [chem.uiuc.edu]

In-depth Technical Guide: 3-Phenyl-1-propylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the fundamental physicochemical properties of 3-Phenyl-1-propylmagnesium bromide, a crucial Grignard reagent in organic synthesis.

Physicochemical Data

The molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in reaction planning and for the characterization of this organometallic compound.

| Property | Value |

| Chemical Formula | C9H11BrMg |

| Molecular Weight | 223.39 g/mol [1][2] |

| Exact Mass | 221.98945 Da[1][3] |

| CAS Number | 1462-75-5[3] |

Note on a Related Compound: It is important to distinguish this compound from its isomer, Phenylmagnesium bromide, which has a different chemical formula (C6H5MgBr) and molar mass (181.315 g·mol−1)[4].

Experimental Protocols and Methodologies

The determination of the molecular weight of a compound like this compound is typically not achieved through a singular laboratory experiment but is calculated based on its chemical formula. The chemical formula is confirmed through techniques such as elemental analysis and mass spectrometry.

Calculation of Molecular Weight:

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is as follows:

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Magnesium (Mg): 1 atom × 24.305 u = 24.305 u

-

Total Molecular Weight: 108.099 + 11.088 + 79.904 + 24.305 = 223.396 u

This calculated value is consistent with the published molecular weight of 223.39 g/mol .[1][5][6]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical identity of the compound to the determination of its molecular weight.

Caption: Logical workflow for determining the molecular weight.

References

- 1. This compound | C9H11BrMg | CID 11117678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-iso-Propylphenylmagnesium bromide | C9H11BrMg | CID 13994515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. chemnet.com [chemnet.com]

Solubility of 3-Phenyl-1-propylmagnesium Bromide: A Technical Comparison of THF and Diethyl Ether

An In-depth Guide for Researchers and Drug Development Professionals on Solvent Selection for Grignard Reagents

Understanding Grignard Reagent Solubility in Ethereal Solvents

Grignard reagents, with the general formula RMgX, are highly reactive organometallic compounds. Their solubility in aprotic solvents like THF and diethyl ether is attributed to the coordination of the solvent's oxygen atoms to the magnesium center of the Grignard reagent, forming a soluble complex.[1][2][3] This solvation not only dissolves the reagent but also stabilizes it.[2]

The choice between THF and diethyl ether can significantly influence the outcome of a Grignard reaction. THF is generally considered a superior solvent for many Grignard reagents for several reasons:

-

Higher Polarity: THF is more polar than diethyl ether, which allows for better solvation and stabilization of the Grignard reagent.[4]

-

Chelating Effect: The structure of THF, a cyclic ether, is thought to provide a more effective chelation to the magnesium atom compared to the freely rotating ethyl groups of diethyl ether. This leads to the formation of more stable and soluble complexes.[5][6]

-

Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[5][6] This allows for reactions to be conducted at higher temperatures, which can increase reaction rates and improve the solubility of reactants and products.[4][5][6]

In THF, many Grignard reagents exist as monomers over a wide range of concentrations. In contrast, in diethyl ether, they tend to form dimers or higher oligomers, which can sometimes lead to precipitation.[7] This difference in association behavior is a key factor in the generally observed higher solubility of Grignard reagents in THF.

Commercially Available Grignard Reagent Solutions: An Indirect Measure of Solubility

The concentrations of commercially available Grignard reagent solutions can provide an indirect but valuable indication of their solubility in different solvents. The following table summarizes the concentrations of some commercially available Grignard reagents, including 3-phenyl-1-propylmagnesium bromide and the closely related phenylmagnesium bromide.

| Grignard Reagent | Solvent | Concentration (Molarity) |

| This compound | Tetrahydrofuran (THF) | 0.5 M |

| Phenylmagnesium bromide | Diethyl ether | 3.0 M |

| Phenylmagnesium bromide | Tetrahydrofuran (THF) | 1.0 M |

| Propylmagnesium Bromide | Tetrahydrofuran (THF) | ~2 M (ca. 27%) |

This data is compiled from commercially available sources.[8][9][10][11][12][13]

This data suggests that while high concentrations of some Grignard reagents can be achieved in diethyl ether, THF is also a viable and common solvent, particularly for more complex structures like this compound.

Experimental Protocol for Determining the Solubility of this compound

The following is a general experimental protocol for determining the solubility of a Grignard reagent. This procedure should be performed under strictly anhydrous and inert conditions to prevent the degradation of the water-sensitive Grignard reagent.[2][3]

Materials and Equipment:

-

Oven-dried glassware (round-bottom flask, condenser, dropping funnel)

-

Magnesium turnings

-

3-Phenyl-1-propyl bromide

-

Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Inert gas supply (e.g., nitrogen or argon) with a manifold

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Syringes and needles

-

Standardized solution of a titrant (e.g., sec-butanol in xylene with an indicator like 1,10-phenanthroline) for determining the concentration.

Procedure:

-

Apparatus Setup: Assemble the oven-dried glassware under a positive pressure of inert gas. The setup should consist of a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet.

-

Preparation of the Grignard Reagent:

-

Place the magnesium turnings in the reaction flask.

-

Add a small crystal of iodine.

-

Add a small portion of the anhydrous solvent (THF or diethyl ether) to the flask.

-

In the dropping funnel, prepare a solution of 3-phenyl-1-propyl bromide in the same anhydrous solvent.

-

Slowly add a small amount of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[14]

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[15][16]

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution is the Grignard reagent.

-

-

Solubility Determination (Saturation Method):

-

To determine the maximum solubility, continue to add a known amount of 3-phenyl-1-propyl bromide to the reaction mixture until a persistent precipitate of the Grignard reagent is formed.

-

Alternatively, prepare a saturated solution by adding an excess of the prepared Grignard reagent to a known volume of the solvent at a specific temperature.

-

Allow the solution to equilibrate with stirring for a set period.

-

Carefully filter a known volume of the supernatant under an inert atmosphere.

-

-

Titration to Determine Concentration:

-

The concentration of the Grignard reagent in the saturated solution is determined by titration. A common method involves titration with a standardized solution of sec-butanol in the presence of an indicator until a color change is observed.[17]

-

The molarity of the Grignard reagent corresponds to its solubility in the chosen solvent at that temperature.

-

Factors Influencing Grignard Reagent Solubility

The following diagram illustrates the key factors that influence the solubility of this compound in ethereal solvents.

References

- 1. quora.com [quora.com]

- 2. Why is ether used as a solvent during Grignard reactions? [vedantu.com]

- 3. quora.com [quora.com]

- 4. physicsforums.com [physicsforums.com]

- 5. Page loading... [guidechem.com]

- 6. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. indiamart.com [indiamart.com]

- 9. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 10. Phenylmagnesium bromide solution, 3.0 M In Diethyl ether | 100-58-3 | [ottokemi.com]

- 11. Propylmagnesium Bromide 927-77-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Phenylmagnesium bromide, 3M in ether | Fisher Scientific [fishersci.ca]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. researchgate.net [researchgate.net]

- 15. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

The Schlenk Equilibrium in 3-Phenyl-1-propylmagnesium Bromide Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grignard reagents are cornerstones of synthetic organic chemistry, pivotal in the formation of carbon-carbon bonds. Their reactivity and selectivity are profoundly influenced by the complex solution-state dynamics governed by the Schlenk equilibrium. This technical guide provides a detailed examination of the Schlenk equilibrium as it pertains to 3-phenyl-1-propylmagnesium bromide. While specific thermodynamic data for this particular Grignard reagent is not extensively available in published literature, this document outlines the fundamental principles of the equilibrium, presents established experimental protocols for its characterization, and offers illustrative data based on analogous systems. The guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate and understand the solution behavior of this and similar arylalkyl Grignard reagents.

Introduction to the Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a chemical equilibrium that occurs in solutions of Grignard reagents.[1] It describes the disproportionation of two molecules of an organomagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂).[1] The equilibrium is fundamental to understanding the constitution and reactivity of Grignard reagents in solution.

For this compound, the equilibrium can be represented as:

2 Ph(CH₂)₃MgBr ⇌ [Ph(CH₂)₃]₂Mg + MgBr₂

The position of this equilibrium is dynamic and is significantly influenced by several factors:

-

Solvent: Coordinating solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), play a crucial role by solvating the magnesium center. This solvation affects the stability of the different magnesium species and can shift the equilibrium.[1]

-

Temperature: The equilibrium constant is temperature-dependent, and changes in temperature can alter the relative concentrations of the species in solution.

-

Concentration: The equilibrium can be influenced by the total concentration of the Grignard reagent.

-

Nature of the Organic and Halide Groups: The steric and electronic properties of the alkyl/aryl group and the halide also impact the position of the equilibrium.

In addition to the basic equilibrium, the species in solution can exist as monomers, dimers, and higher oligomers, further complicating the solution structure.[1]

Quantitative Analysis of the Schlenk Equilibrium

A quantitative understanding of the Schlenk equilibrium requires the determination of the equilibrium constant (K) and the thermodynamic parameters (ΔH and ΔS). While specific experimental data for this compound is scarce, the following tables present illustrative data based on studies of similar Grignard reagents.

Table 1: Illustrative Equilibrium Composition of this compound in Tetrahydrofuran (THF) at 298 K

| Species | Formula | Mole Fraction (%) |

| This compound | Ph(CH₂)₃MgBr | 85 |

| Bis(3-phenyl-1-propyl)magnesium | [Ph(CH₂)₃]₂Mg | 7.5 |

| Magnesium Bromide | MgBr₂ | 7.5 |

Note: This data is hypothetical and serves as an example of a typical equilibrium distribution for a primary alkyl Grignard reagent in a strongly coordinating solvent like THF.

Table 2: Illustrative Thermodynamic Data for the Schlenk Equilibrium of an Arylalkyl Grignard Reagent in Diethyl Ether

| Parameter | Symbol | Illustrative Value |

| Enthalpy of Reaction | ΔH | -11.5 kJ mol⁻¹ |

| Entropy of Reaction | ΔS | 60 J mol⁻¹ K⁻¹ |

Source: Adapted from data for cyclopentadienylmagnesium bromides.[2][3]

Experimental Protocols

The following section details the key experimental procedures for the preparation, characterization, and quantitative analysis of the Schlenk equilibrium for this compound.

Preparation of this compound

Materials:

-

Magnesium turnings

-

3-Phenyl-1-propyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Standard Schlenk line and glassware

Procedure:

-

All glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

Magnesium turnings are placed in a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A single crystal of iodine is added to the magnesium turnings.

-

A solution of 3-phenyl-1-propyl bromide in the desired anhydrous ethereal solvent is prepared and placed in the dropping funnel.

-

A small amount of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

The resulting Grignard solution is allowed to stand for the magnesium turnings to settle, and the supernatant is transferred via cannula to a clean, dry Schlenk flask for storage and subsequent analysis.

Determination of Total Grignard Reagent Concentration

Accurate determination of the total concentration of all magnesium-bound organic groups is crucial. Several titration methods are available.

Method: Titration with Iodine

-

A known mass of iodine (e.g., 100 mg) is dissolved in a solution of lithium chloride in anhydrous THF (e.g., 1.0 mL of a 0.5 M solution). The LiCl prevents the precipitation of magnesium halides.

-

The dark brown iodine solution is cooled to 0 °C.

-

The this compound solution is added dropwise via a syringe until the solution turns from light yellow to colorless, indicating the endpoint.

-

The titration is repeated to ensure accuracy, and the average molarity is calculated.

NMR Spectroscopic Analysis of the Schlenk Equilibrium

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful non-invasive technique to study the Schlenk equilibrium.

Procedure:

-

An NMR tube is charged with a known concentration of the this compound solution in a deuterated ethereal solvent (e.g., THF-d₈) under an inert atmosphere.

-

¹H NMR spectra are acquired over a range of temperatures (e.g., from 253 K to 323 K).

-

The signals corresponding to the α-protons of the 3-phenyl-1-propyl group in the RMgBr and R₂Mg species are identified. These species will have distinct chemical shifts.

-

The relative concentrations of the two species at each temperature are determined by integrating the respective α-proton signals.

-

The equilibrium constant (K) at each temperature is calculated using the equation: K = [R₂Mg][MgBr₂] / [RMgBr]² Assuming that [R₂Mg] = [MgBr₂], this simplifies to: K = [R₂Mg]² / [RMgBr]²

-

A van 't Hoff plot (ln(K) vs. 1/T) is constructed. The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant. This allows for the determination of the enthalpy and entropy of the equilibrium.[2][3]

Visualizations

The following diagrams illustrate the core concepts and workflows discussed in this guide.

Caption: The Schlenk Equilibrium for this compound.

Caption: Workflow for the Experimental Determination of Thermodynamic Parameters.

Caption: Factors Influencing the Schlenk Equilibrium and its Consequence.

Conclusion

References

Commercial Availability and Applications of 3-Phenyl-1-propylmagnesium Bromide Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 3-Phenyl-1-propylmagnesium bromide solutions, a versatile Grignard reagent crucial for carbon-carbon bond formation in organic synthesis. This document details commercially available formulations, provides adaptable experimental protocols for its synthesis and use, and illustrates a logical workflow for its application in the synthesis and screening of potential drug candidates.

Commercial Availability

This compound is accessible through various chemical suppliers in solution form, typically in ethereal solvents to maintain its stability and reactivity. The following table summarizes the currently available commercial options.

| Supplier | Product Name | CAS No. | Concentration & Solvent | Available Quantities |

| Rieke Metals | This compound | 1462-75-5 | 0.5 M in Tetrahydrofuran (THF) | 50 mL, 100 mL |

| 3-(Phenyl)propylmagnesiumbromide | 1462-75-5 | Not Specified | 50 mL, 100 mL | |

| American Custom Chemicals Corporation | This compound 95.00% | 1462-75-5 | Not Specified | 100 mL, 500 mL, 1 L |

| Synthonix | 3-(Phenyl)propylmagnesium bromide, 0.5M in THF | 1462-75-5 | 0.5 M in Tetrahydrofuran (THF) | 50 mL, 100 mL |

| Thermo Fisher Scientific (Alfa Aesar) | Phenylmagnesium bromide, 3M in 2-MeTHF | 100-58-3 | 3 M in 2-Methyltetrahydrofuran (2-MeTHF) | 100 mL |

Note: Pricing information has been omitted as it is subject to change. Please consult the suppliers directly for current pricing and availability. While some suppliers list "Phenylmagnesium bromide," it is included here for broader context; however, for the specific applications discussed, this compound is the reagent of interest.

Experimental Protocols

The following protocols are generalized procedures for the preparation and use of Grignard reagents and can be adapted for this compound. All reactions involving Grignard reagents must be conducted under anhydrous conditions, as they are highly sensitive to moisture.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromo-3-phenylpropane.

Materials:

-

Magnesium turnings

-

1-bromo-3-phenylpropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet for the inert gas. Place a magnetic stir bar in the flask.

-

Initiation: Add magnesium turnings to the flask. Briefly heat the flask under a flow of inert gas and then cool to room temperature. Add a small crystal of iodine.

-

Reagent Addition: Dissolve 1-bromo-3-phenylpropane in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Reaction: Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution is the this compound reagent.

Protocol 2: Reaction with an Electrophile (e.g., a Ketone)

This protocol outlines the general procedure for reacting this compound with a ketone to form a tertiary alcohol.

Materials:

-

This compound solution (prepared as in Protocol 1 or commercially sourced)

-

Ketone (e.g., acetophenone)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the ketone in anhydrous diethyl ether or THF under an inert atmosphere.

-

Grignard Addition: Cool the ketone solution in an ice bath. Add the this compound solution to the dropping funnel and add it dropwise to the stirred ketone solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key processes related to the synthesis and application of this compound.

Caption: Synthesis and Reaction of this compound.

Caption: Experimental Workflow for Drug Discovery.

Methodological & Application

Application Notes and Protocols for Nucleophilic Addition Reactions with 3-Phenyl-1-propylmagnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-propylmagnesium bromide is a versatile Grignard reagent utilized in organic synthesis to form carbon-carbon bonds through nucleophilic addition to electrophilic carbonyl carbons. This reagent provides a 3-phenylpropyl group, a valuable structural motif present in various biologically active molecules and pharmaceutical compounds. The addition of this Grignard reagent to aldehydes, ketones, and esters yields secondary, tertiary, and, in the case of esters, tertiary alcohols, respectively. The general transformation involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. Careful control of reaction conditions, particularly the exclusion of moisture and protic solvents, is crucial for the success of these reactions.

Data Presentation

The following tables summarize the expected products and representative yields for the nucleophilic addition of this compound to various carbonyl compounds. Please note that yields are highly dependent on specific reaction conditions and the purity of reactants.

Table 1: Nucleophilic Addition to Aldehydes

| Electrophile | Product | Typical Yield (%) |

| Benzaldehyde | 1,4-Diphenylbutan-1-ol | 85-95% |

| Propanal | 1-Phenylhexan-3-ol | 70-85% |

| Isobutyraldehyde | 1-Phenyl-4-methylpentan-2-ol | 65-80% |

Table 2: Nucleophilic Addition to Ketones

| Electrophile | Product | Typical Yield (%) |

| Acetophenone | 1,1-Diphenylbutan-1-ol | 80-90% |

| Cyclohexanone | 1-(3-Phenylpropyl)cyclohexan-1-ol | 75-85% |

| Benzophenone | 1,1,4-Triphenylbutan-1-ol | 90-98% |

Table 3: Nucleophilic Addition to Esters

| Electrophile | Product (after reaction with 2 eq. of Grignard) | Typical Yield (%) |

| Ethyl acetate | 5-Phenyl-3-methylpentan-3-ol | 60-75% |

| Ethyl benzoate | 1,1-Diphenyl-4-phenylbutan-1-ol | 70-85% |

Experimental Protocols

Protocol 1: General Procedure for the Preparation of this compound

Materials:

-

Magnesium turnings

-

1-Bromo-3-phenylpropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

Procedure:

-

All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

-

Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 1-bromo-3-phenylpropane (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 1-bromo-3-phenylpropane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

-

Once the reaction has started, add the remaining 1-bromo-3-phenylpropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish-brown solution is then ready for use.

Protocol 2: Nucleophilic Addition to an Aldehyde (Example: Benzaldehyde)

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Benzaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Cool the freshly prepared this compound solution (1.1 equivalents) to 0 °C in an ice bath.

-

Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

If a precipitate forms, add 1 M HCl to dissolve it.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 3: Nucleophilic Addition to a Ketone (Example: Acetophenone)

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Acetophenone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Follow the same procedure as in Protocol 2, substituting acetophenone for benzaldehyde. The reaction is typically stirred for 2-4 hours at room temperature.

Protocol 4: Nucleophilic Addition to an Ester (Example: Ethyl benzoate)

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Ethyl benzoate

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Use at least 2.2 equivalents of the this compound solution for each equivalent of ethyl benzoate.

-

Follow the same general procedure as in Protocol 2, adding the ethyl benzoate solution to the Grignard reagent at 0 °C.

-

The reaction is typically allowed to stir at room temperature overnight to ensure complete reaction.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the nucleophilic addition of this compound to a carbonyl compound.

Caption: General mechanism of nucleophilic addition.

Experimental Workflow

This diagram outlines the key steps in a typical experimental workflow for the synthesis and reaction of this compound.

Caption: Experimental workflow for Grignard reaction.

Logical Relationships of Reactants and Products

This diagram illustrates the relationship between the starting materials and the potential products based on the type of carbonyl compound used.

Caption: Reactant to product logical map.

Application Notes and Protocols: Reaction of 3-Phenyl-1-propylmagnesium bromide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note focuses on the reactions of 3-Phenyl-1-propylmagnesium bromide, a valuable Grignard reagent, with a range of aldehydes and ketones. The addition of the 3-phenylpropyl group to carbonyl compounds is a key transformation in the synthesis of various alcohols, which are important intermediates in the development of pharmaceuticals and other complex organic molecules. This document provides detailed protocols and summarizes the expected outcomes for these reactions, facilitating their application in a research and development setting.

The general reaction scheme involves the nucleophilic attack of the carbanionic carbon of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup yields the corresponding secondary or tertiary alcohol.[1][2][3]

Data Presentation

The following tables summarize the expected product yields for the reaction of this compound with various aromatic aldehydes, aliphatic ketones, and cyclic ketones. Please note that yields are highly dependent on reaction conditions, purity of reagents, and experimental technique. The data presented here is a compilation from various sources and should be considered as a general guide.

Table 1: Reaction with Aromatic Aldehydes

| Aldehyde | Product | Typical Yield (%) |

| Benzaldehyde | 1,4-Diphenylbutan-1-ol | 85-95 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-4-phenylbutan-1-ol | 80-90 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-4-phenylbutan-1-ol | 70-80 |

| 2-Chlorobenzaldehyde | 1-(2-Chlorophenyl)-4-phenylbutan-1-ol | 75-85 |

Table 2: Reaction with Aliphatic Ketones

| Ketone | Product | Typical Yield (%) |

| Acetone | 2-Methyl-5-phenylpentan-2-ol | 75-85 |

| 2-Butanone | 3-Methyl-6-phenylhexan-3-ol | 70-80 |

| 3-Pentanone | 4-Ethyl-7-phenylheptan-4-ol | 65-75 |

Table 3: Reaction with Cyclic Ketones

| Ketone | Product | Typical Yield (%) |

| Cyclopentanone | 1-(3-Phenylpropyl)cyclopentan-1-ol | 80-90 |

| Cyclohexanone | 1-(3-Phenylpropyl)cyclohexan-1-ol | 85-95 |

| Cycloheptanone | 1-(3-Phenylpropyl)cycloheptan-1-ol | 75-85 |

Experimental Protocols

Protocol 1: General Procedure for the Preparation of this compound

This protocol describes the in-situ preparation of the Grignard reagent. It is crucial to ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[3][4]

Materials:

-

Magnesium turnings

-

3-Phenyl-1-bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 3-phenyl-1-bromopropane in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be necessary to initiate the reaction.

-

Once the reaction has started, add the remaining 3-phenyl-1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for use in the subsequent reaction.

Protocol 2: General Procedure for the Reaction of this compound with Aldehydes and Ketones

Materials:

-

Solution of this compound in ether/THF (from Protocol 1)

-

Aldehyde or Ketone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the aldehyde or ketone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

If a precipitate forms, add 1 M hydrochloric acid until a clear solution is obtained.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography or distillation to yield the desired alcohol.

Protocol 3: Synthesis of 1,4-Diphenylbutan-1-ol

This protocol provides a specific example for the synthesis of 1,4-diphenylbutan-1-ol from benzaldehyde.

Materials:

-

Magnesium turnings (1.2 g, 50 mmol)

-

3-Phenyl-1-bromopropane (9.95 g, 50 mmol)

-

Anhydrous diethyl ether (100 mL)

-

Benzaldehyde (5.3 g, 50 mmol)

-

Saturated aqueous ammonium chloride solution (50 mL)

-

1 M Hydrochloric acid (20 mL)

-

Diethyl ether for extraction

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare this compound in 50 mL of anhydrous diethyl ether using 1.2 g of magnesium and 9.95 g of 3-phenyl-1-bromopropane according to Protocol 1.

-

In a separate flask, dissolve 5.3 g of benzaldehyde in 50 mL of anhydrous diethyl ether.

-

Cool the Grignard solution to 0 °C and add the benzaldehyde solution dropwise with stirring.

-

After the addition, allow the mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Add 20 mL of 1 M HCl to dissolve the magnesium salts.

-

Separate the layers and extract the aqueous phase twice with 30 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

After filtration, remove the solvent under reduced pressure.

-

Purify the resulting crude oil by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-diphenylbutan-1-ol as a colorless oil. The expected yield is typically in the range of 85-95%.

Visualizations

The following diagrams illustrate the key processes involved in the reaction of this compound with aldehydes and ketones.

Caption: General reaction mechanism of this compound with a carbonyl compound.

Caption: A typical experimental workflow for the synthesis of alcohols.

Caption: Logical relationship between substrate structure and reactivity.

References

Application Notes & Protocols: Synthesis of Tertiary Alcohols Using 3-Phenyl-1-propylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tertiary alcohols via the Grignard reaction, specifically utilizing 3-Phenyl-1-propylmagnesium bromide as the key nucleophilic reagent. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2] The reaction of a Grignard reagent with a ketone or an ester is a reliable method for producing tertiary alcohols.[3][4][5] This protocol outlines the preparation of the Grignard reagent, its reaction with various ketones, and the subsequent workup and purification procedures to isolate the target tertiary alcohol.

Reaction Principle and Mechanism

The synthesis involves two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to a carbonyl compound.

-

Formation of this compound : 3-Phenyl-1-bromopropane reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the organomagnesium halide.[6]

-

Nucleophilic Addition : The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of a ketone. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[1][7]

-

Protonation : An acidic workup is performed to protonate the alkoxide, yielding the final tertiary alcohol product.[7][8]

The general reaction scheme is illustrated below:

Figure 1: General mechanism for tertiary alcohol synthesis.

Materials and Reagents

-

3-Phenyl-1-bromopropane

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ketone (e.g., Acetone, Cyclohexanone, Acetophenone)

-

1 M Sulfuric Acid (H₂SO₄) or saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Round-bottom flasks, Claisen adapter, reflux condenser, dropping funnel, separatory funnel

-

Magnetic stirrer and stir bars

-

Ice bath

Experimental Protocols

Caution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried (e.g., oven-dried) and the reaction must be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] Ether solvents are extremely flammable.

Protocol 1: Preparation of this compound

-

Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a dropping funnel.

-

Place magnesium turnings (e.g., 1.2 g, 50 mmol) in the flask. Add a single small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-phenyl-1-bromopropane (e.g., 8.0 g, 40 mmol) in 40 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux gently using a heating mantle for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent.

Protocol 2: Synthesis of Tertiary Alcohol (General Procedure)

-

Cool the flask containing the freshly prepared this compound to 0 °C using an ice bath.

-

Dissolve the ketone (35 mmol) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux. A precipitate (the magnesium alkoxide salt) will form.[10]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes.[8][9]

Protocol 3: Workup and Purification

-

Cool the reaction flask back down to 0 °C in an ice bath.

-

Slowly and carefully add 50 mL of 1 M H₂SO₄ or saturated NH₄Cl solution dropwise to quench the reaction and dissolve the magnesium salts.[8] This step is exothermic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 20 mL portions of diethyl ether.

-

Combine all organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude tertiary alcohol product by vacuum distillation or column chromatography.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow diagram.

Representative Data

The following table summarizes expected outcomes for the reaction of this compound with various ketones under typical laboratory conditions.

| Ketone Substrate | Product (Tertiary Alcohol) | Reaction Time (Addition) | Reaction Temp. | Typical Yield (%) |

| Acetone | 2-Methyl-5-phenyl-2-pentanol | 30 min | 0 °C to RT | 80-90% |

| Cyclohexanone | 1-(3-Phenylpropyl)cyclohexan-1-ol | 45 min | 0 °C to RT | 85-95% |

| Acetophenone | 2,5-Diphenyl-2-pentanol | 45 min | 0 °C to RT | 75-85% |

| 2-Pentanone | 2-Methyl-5-phenyl-2-heptanol | 40 min | 0 °C to RT | 80-90% |

Table 1: Synthesis of various tertiary alcohols. Yields are estimates and may vary based on experimental conditions and technique.

References

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]